molecular formula C18H15ClN2O3 B11018639 (2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11018639
M. Wt: 342.8 g/mol
InChI Key: MYZXBWYDOLSDIF-QGZVFWFLSA-N
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Description

(2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is a synthetic organic compound that features an indole moiety and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Chlorination: The indole derivative is chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The chlorinated indole is then acetylated using acetic anhydride or acetyl chloride.

    Amidation: The acetylated indole is reacted with (2R)-2-amino-2-phenylethanoic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups or the indole ring.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonyl groups or the indole ring.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmacological Research: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID
  • (2R)-2-{[2-(4-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID

Uniqueness

The presence of the chlorine atom in the indole ring of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID may confer unique electronic properties, affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(2R)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C18H15ClN2O3/c19-14-7-4-8-15-13(14)9-10-21(15)11-16(22)20-17(18(23)24)12-5-2-1-3-6-12/h1-10,17H,11H2,(H,20,22)(H,23,24)/t17-/m1/s1

InChI Key

MYZXBWYDOLSDIF-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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